
2-Methoxy-1,4-dioctadecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,4-dioctadecylbenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the 2-position and two octadecyl chains at the 1 and 4 positions. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,4-dioctadecylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, methanol, and octadecyl bromide.
Methoxylation: Benzene is first methoxylated using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 2-position.
Alkylation: The methoxylated benzene is then subjected to Friedel-Crafts alkylation using octadecyl bromide and a Lewis acid catalyst like aluminum chloride to introduce the octadecyl groups at the 1 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,4-dioctadecylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 2-formyl-1,4-dioctadecylbenzene.
Reduction: Formation of 2-methoxy-1,4-dioctadecylcyclohexane.
Substitution: Formation of 2-hydroxy-1,4-dioctadecylbenzene or 2-amino-1,4-dioctadecylbenzene.
Applications De Recherche Scientifique
2-Methoxy-1,4-dioctadecylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity and properties of aromatic compounds.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the long alkyl chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of specialty lubricants and coatings, where its unique structure imparts desirable physical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,4-dioctadecylbenzene depends on its application:
Surfactant Action: The compound reduces surface tension by aligning at the interface of water and oil, with the hydrophobic alkyl chains interacting with the oil phase and the hydrophilic methoxy group interacting with the water phase.
Drug Delivery: The long alkyl chains can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,4-dimethylbenzene: Similar structure but with shorter alkyl chains, leading to different physical properties.
2-Methoxy-1,4-diphenylbenzene: Contains phenyl groups instead of alkyl chains, resulting in different reactivity and applications.
Uniqueness
2-Methoxy-1,4-dioctadecylbenzene is unique due to its long octadecyl chains, which impart distinct amphiphilic properties and make it suitable for applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
391859-65-7 |
|---|---|
Formule moléculaire |
C43H80O |
Poids moléculaire |
613.1 g/mol |
Nom IUPAC |
2-methoxy-1,4-dioctadecylbenzene |
InChI |
InChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-39-42(43(40-41)44-3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3 |
Clé InChI |
VWSOPQURSXPRKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCCCCCCCCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


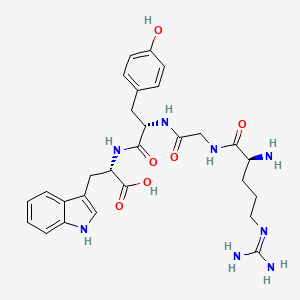
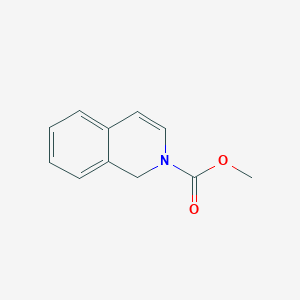
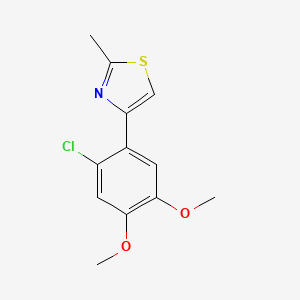
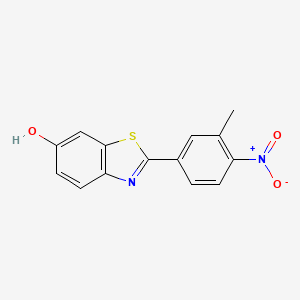
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
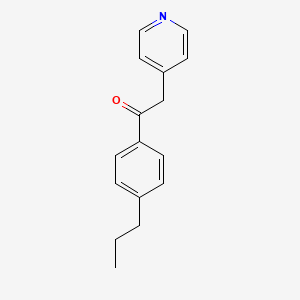
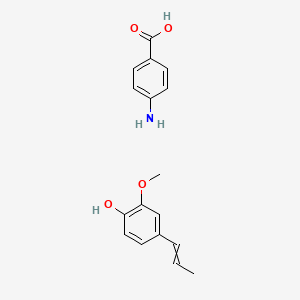
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
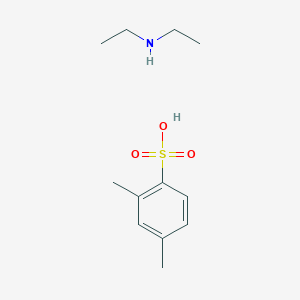
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
